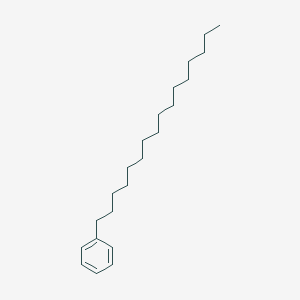

Hexadecylbenzene

説明

特性

IUPAC Name |

hexadecylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22/h15,17-18,20-21H,2-14,16,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQLTFPCJRGSHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061707 | |

| Record name | Hexadecylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1459-09-2 | |

| Record name | Hexadecylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1459-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001459092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, hexadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXADECYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39HL93NE0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Hexadecylbenzene via Friedel-Crafts Alkylation

Abstract

This technical guide provides a comprehensive examination of the synthesis of hexadecylbenzene, a key linear alkylbenzene (LAB), through the Friedel-Crafts alkylation reaction. The document is structured to serve researchers, scientists, and drug development professionals by detailing the underlying chemical principles, offering field-proven experimental protocols, and exploring modern catalytic advancements. We will dissect the reaction mechanism, address common challenges such as polyalkylation and carbocation rearrangements, and compare traditional Lewis acid catalysis with environmentally benign solid acid systems. This guide aims to bridge theoretical knowledge with practical application, ensuring a thorough understanding of this industrially significant chemical transformation.

Introduction: The Significance of this compound

This compound is an organic compound characterized by a benzene ring attached to a 16-carbon alkyl chain (C₁₆H₃₃). It falls under the broader class of linear alkylbenzenes (LABs), which are fundamental precursors in the chemical industry.[1] The primary application of this compound and other long-chain LABs is in the production of linear alkylbenzene sulfonate (LAS), the most widely used synthetic surfactant in household and industrial detergents.[2][3] The transition from branched alkylbenzenes to LABs in the 1960s was driven by environmental concerns, as the linear structure ensures superior biodegradability.[3] Understanding the synthesis of this compound is therefore crucial for industries focused on surfactants, cleaning agents, and other specialty chemicals.

The most prominent method for synthesizing LABs is the Friedel-Crafts alkylation, a classic set of reactions developed by Charles Friedel and James Crafts in 1877 to attach substituents to an aromatic ring.[4][5] This electrophilic aromatic substitution reaction provides a direct pathway for forming the critical carbon-carbon bond between the aromatic nucleus and the long alkyl chain.

The Core Reaction: Friedel-Crafts Alkylation Mechanism

The Friedel-Crafts alkylation of benzene with a C16 substrate (either an alkyl halide like 1-chlorohexadecane or an alkene like 1-hexadecene) is a multi-step process catalyzed by a Lewis acid or a Brønsted acid.[6][7] The reaction proceeds via electrophilic aromatic substitution.

Step 1: Formation of the Electrophile The catalyst activates the alkylating agent to generate a potent electrophile. When using an alkyl halide, the Lewis acid (e.g., AlCl₃) coordinates with the halogen, polarizing the C-X bond and facilitating its cleavage to form a carbocation or, more accurately for primary halides, a carbocation-like complex.[4][6] R-Cl + AlCl₃ ⇌ R⁺[AlCl₄]⁻

When using an alkene (e.g., 1-hexadecene), a Brønsted acid or a Lewis acid in the presence of a co-catalyst protonates the double bond, generating a carbocation.[4]

Step 2: Electrophilic Attack and Formation of the Sigma Complex The electron-rich π system of the benzene ring acts as a nucleophile, attacking the carbocation. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7][8]

Step 3: Deprotonation and Regeneration of the Aromatic Ring A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromatic π system and regenerates the Lewis acid catalyst, yielding the final this compound product.[6][9]

Caption: Figure 1: General Mechanism of Friedel-Crafts Alkylation.

Key Challenges and Strategic Solutions

While powerful, the Friedel-Crafts alkylation is beset by two primary challenges that must be managed for a successful synthesis.

Polyalkylation

The alkyl group introduced onto the benzene ring is an electron-donating group. This activates the ring, making the this compound product more nucleophilic and thus more reactive than the starting benzene.[8][10] Consequently, the product can compete with benzene for the electrophile, leading to the formation of di- and tri-alkylated byproducts.

-

Causality & Solution: This side reaction is a matter of relative reaction rates. To favor mono-alkylation, the reaction is typically performed using a large excess of benzene .[11] By increasing the concentration of the less reactive starting material, the probability of the electrophile colliding with a benzene molecule over an already-alkylated product molecule is significantly enhanced. Molar ratios of benzene to the alkylating agent can be 5:1 or higher.[12]

Carbocation Rearrangement

The generation of a carbocation intermediate introduces the possibility of skeletal rearrangements. The initial electrophile formed from 1-hexadecene or 1-chlorohexadecane is a primary carbocation, which is relatively unstable. It will rapidly rearrange via a series of 1,2-hydride shifts to form more stable secondary carbocations at various positions along the alkyl chain.[13][14]

-

Causality & Consequence: This rearrangement is thermodynamically driven by the greater stability of secondary carbocations. As a result, the final product is not pure 1-phenylhexadecane but rather a complex mixture of isomers (2-phenylhexadecane, 3-phenylhexadecane, etc.), with the 2-phenyl isomer often being the major product.[13][15] For the production of LABs for detergents, this isomerization is often accepted, as the exact attachment point of the phenyl group along the linear chain has a minor impact on the final surfactant's properties.

-

Alternative (Avoidance): In applications where a single, unrearranged isomer is required, a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction is the preferred route. The acylium ion intermediate in the acylation reaction is resonance-stabilized and does not rearrange.[4][16]

Catalytic Systems: From Traditional to Green Chemistry

The choice of catalyst is paramount to the success, safety, and environmental impact of the synthesis.

Traditional Lewis and Brønsted Acids

Historically, strong Lewis acids like aluminum chloride (AlCl₃) and Brønsted acids like hydrogen fluoride (HF) have dominated industrial LAB production.[2][17]

-

Aluminum Chloride (AlCl₃): Highly effective but requires anhydrous conditions to prevent hydrolysis. It often forms stable complexes with the product, necessitating stoichiometric or near-stoichiometric amounts and a hydrolytic workup (quenching), which generates significant aqueous waste.[4]

-

Hydrogen Fluoride (HF): A powerful liquid catalyst that allows for lower reaction temperatures. However, HF is extremely corrosive and highly toxic, posing significant safety and environmental risks, which has led to a decline in its use in new plant constructions.[2]

Modern Solid Acid Catalysts

To overcome the drawbacks of traditional catalysts, the industry has increasingly shifted towards heterogeneous solid acid catalysts. These catalysts are non-corrosive, eliminate hazardous waste streams, and are easily separated and regenerated.[2][18]

-

Zeolites: These crystalline aluminosilicates (e.g., Y-type, BEA, ZSM-5) are highly effective catalysts for benzene alkylation.[19] Their well-defined pore structures can impart shape selectivity, and their acidity can be tuned by altering the silica-to-alumina ratio.[20][21] Mesoporous zeolites, with larger pores, are particularly effective as they improve mass transport for bulky molecules like hexadecene, enhancing both activity and selectivity.[22]

-

Sulfated Zirconia: This is a superacidic material that demonstrates activity and selectivity comparable to AlCl₃ for the alkylation of benzene with long-chain alkenes.[23][24] Mesoporous forms of sulfated zirconia have shown excellent reusability, making them a promising green alternative.[24]

| Parameter | AlCl₃ (Batch Reactor) | HF (Liquid Phase) | Zeolite/Solid Acid (Fixed-Bed) |

| Catalyst Type | Homogeneous Lewis Acid | Homogeneous Brønsted Acid | Heterogeneous Solid Acid |

| Reaction Temp. | 40–70 °C | 40–70 °C | 100–250 °C[13] |

| Safety Concerns | Corrosive, hydrolyzes | Highly toxic, corrosive | Generally safer, non-corrosive |

| Waste Generation | High (acidic aqueous waste) | High (neutralization sludge) | Minimal to none |

| Catalyst Separation | Quenching & extraction | Phase separation | Simple filtration/fixed-bed |

| Catalyst Reusability | No (consumed) | Regenerable but complex | High |

Table 1: Comparison of Catalytic Systems for this compound Synthesis.

Experimental Protocol: Laboratory-Scale Synthesis

This section provides a self-validating, step-by-step methodology for the synthesis of this compound using aluminum chloride as the catalyst. Safety Precaution: This reaction is exothermic and involves corrosive and volatile chemicals. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Materials and Equipment

-

Reagents: Benzene (anhydrous), 1-chlorohexadecane, Aluminum chloride (anhydrous powder), 1M Hydrochloric acid, Saturated sodium bicarbonate solution, Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate.

-

Equipment: Three-necked round-bottom flask, mechanical stirrer, dropping funnel, reflux condenser with a drying tube (CaCl₂), thermometer, heating mantle, separatory funnel, rotary evaporator.

Synthesis Workflow

Caption: Figure 2: Experimental Workflow for this compound Synthesis.

Detailed Procedure

-

Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel topped with a reflux condenser and drying tube, add 200 mL of anhydrous benzene. This represents a significant molar excess. Begin stirring and cool the flask in an ice-water bath.

-

Catalyst Addition: Carefully and portion-wise, add 15 g of anhydrous aluminum chloride to the cooled benzene. A slurry will form. Ensure the temperature remains below 10 °C.

-

Substrate Addition: Measure 52.2 g (0.2 mol) of 1-chlorohexadecane into the dropping funnel. Add it dropwise to the stirred benzene/AlCl₃ slurry over a period of 60-90 minutes. Maintain the reaction temperature between 5-10 °C to control the initial exotherm. The reaction mixture will darken, and HCl gas will evolve, which should be vented through the drying tube into the fume hood exhaust.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (approx. 25 °C). Continue stirring for an additional 4 hours. The color will typically turn dark brown or reddish-black.

-

Quenching: Prepare a beaker with 250 g of crushed ice and 50 mL of concentrated hydrochloric acid. Cool the reaction flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This step is highly exothermic and will hydrolyze the aluminum chloride.

-

Workup: Transfer the entire mixture to a 1 L separatory funnel. The layers will separate; an organic layer (containing benzene and product) and an aqueous layer.[25] Remove the lower aqueous layer.

-

Washing: Wash the organic layer sequentially with 100 mL of 1M HCl, 100 mL of water, 100 mL of saturated sodium bicarbonate solution (careful of gas evolution), and finally 100 mL of brine.[26]

-

Drying and Isolation: Drain the organic layer into a flask and dry it over anhydrous magnesium sulfate. Filter the solution to remove the drying agent. Remove the excess benzene solvent using a rotary evaporator.

-

Purification: The crude product is a yellowish oil. Purify it via vacuum distillation to separate the this compound isomers from any unreacted starting material and polyalkylated byproducts. The product will be a clear, colorless to pale yellow liquid.[27][28]

Product Characterization

Confirmation of the synthesized this compound (a mixture of isomers) can be achieved through standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify the distribution of different phenylalkane isomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of both aromatic and aliphatic protons/carbons and to analyze the substitution pattern on the benzene ring.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic absorption bands for aromatic C-H stretching (around 3000-3100 cm⁻¹) and C=C stretching (around 1450-1600 cm⁻¹), as well as aliphatic C-H stretching (around 2850-2960 cm⁻¹).

Conclusion

The Friedel-Crafts alkylation remains a cornerstone reaction for the industrial synthesis of this compound and other linear alkylbenzenes. While traditional catalysts like AlCl₃ and HF are effective, their associated environmental and safety issues have driven innovation towards cleaner, safer, and more sustainable processes. The adoption of solid acid catalysts, particularly zeolites and sulfated zirconia, represents a significant advancement, offering high activity, selectivity, and reusability while minimizing waste. For the research scientist, a thorough understanding of the reaction mechanism, including the inevitability of carbocation rearrangement and the strategies to control polyalkylation, is essential for the successful design and execution of this synthesis.

References

Sources

- 1. Linear Alkyl Benzene - ECHEM [echem-eg.com]

- 2. labsaco.com [labsaco.com]

- 3. Linear Alkyl Benzene Explained: Production, Properties, and Industrial Applications [elchemy.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. mt.com [mt.com]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Khan Academy [khanacademy.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. dc.etsu.edu [dc.etsu.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]

- 17. US8455706B2 - Method of making linear alkylbenzenes - Google Patents [patents.google.com]

- 18. Organic Synthesis Using Environmentally Benign Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]

- 21. Elucidation of the mechanism and structure–reactivity relationship in zeolite catalyzed alkylation of benzene with propylene - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pure.york.ac.uk [pure.york.ac.uk]

- 24. researchgate.net [researchgate.net]

- 25. Organic Syntheses Procedure [orgsyn.org]

- 26. Organic Syntheses Procedure [orgsyn.org]

- 27. Benzene, hexadecyl- (CAS 1459-09-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 28. Benzene, hexadecyl- [webbook.nist.gov]

An In-depth Technical Guide to the Physicochemical Properties of Linear Alkylbenzenes

Abstract

Linear alkylbenzenes (LABs) are a class of organic compounds that serve as the primary raw material for the production of linear alkylbenzene sulfonates (LAS), the most widely used synthetic surfactants in detergents and cleaning products. This technical guide provides a comprehensive overview of the physicochemical properties of LABs, intended for researchers, scientists, and professionals in drug development and related industries. The guide delves into the synthesis, purification, and key characteristics of LABs, such as their boiling point, viscosity, and density. It also explores their applications, environmental fate, and the analytical techniques used for their characterization. The information presented herein is supported by authoritative sources to ensure scientific integrity and provide a thorough understanding of this important class of industrial chemicals.

Introduction to Linear Alkylbenzenes (LABs)

Linear alkylbenzenes are a family of aromatic hydrocarbons characterized by a benzene ring substituted with a linear alkyl chain.[1] The general chemical formula for LABs is C₆H₅CₙH₂ₙ₊₁, where the alkyl chain (CₙH₂ₙ₊₁) is unbranched.[2] For detergent production, the alkyl chain length typically ranges from 10 to 14 carbon atoms (C10-C14).[1][2] Commercial LABs are a mixture of different isomers, with the phenyl group attached at various positions along the alkyl chain.[3]

The significance of LABs lies in their role as precursors to linear alkylbenzene sulfonates (LAS), which are biodegradable surfactants.[2][4] In the 1960s, LABs replaced the highly branched alkylbenzene sulfonates, which were found to be poorly biodegradable and caused significant environmental problems.[3][5] The linear structure of the alkyl chain in LABs allows for their rapid biodegradation in the environment.[6]

Synthesis and Production of Linear Alkylbenzenes

The commercial production of linear alkylbenzenes is a multi-step process that begins with the extraction of high-purity linear paraffins (n-paraffins) from kerosene.[2][7] The n-paraffins are then dehydrogenated to form linear olefins. These olefins are subsequently reacted with benzene in the presence of a catalyst to produce LABs.[2]

There are two primary industrial processes for the alkylation of benzene with linear olefins:

-

Hydrogen Fluoride (HF) Process: This process utilizes hydrogen fluoride as a catalyst. It involves the dehydrogenation of n-paraffins to olefins, followed by the reaction with benzene.[2]

-

DETAL Process: This process employs a fixed-bed solid catalyst.[2][4] Due to the hazardous nature of HF, the DETAL process has become the more prevalent technology in newer LAB production plants.[3][4]

The production process can be visualized as follows:

Caption: A simplified workflow for the industrial production of Linear Alkylbenzenes.

Key quality parameters for commercial LABs include the bromine index (a measure of residual olefins), sulfonatability, 2-phenyl isomer content, and the absence of impurities like tetralins.[2][3]

Physicochemical Properties of Linear Alkylbenzenes

Linear alkylbenzenes are colorless, odorless liquids at room temperature.[3][8] Their physical and chemical properties are primarily determined by the length of the alkyl chain.

| Property | Value (for C10-C13 LABs) | Significance |

| Appearance | Colorless liquid[2][8] | Indicates purity. |

| Odor | Odorless[3][8] | Important for consumer products. |

| Molecular Weight | 218 - 260 g/mol [8] | Influences boiling point and viscosity. |

| Density | ~0.8652 g/cm³ at 20°C[3][8] | Lighter than water. |

| Boiling Point | 239.9 to 314.1°C[3][8] | Wide range due to mixture of isomers. |

| Melting Point | < -39°C[3][8] | Remains liquid at low temperatures. |

| Flash Point | ~143.9°C[8] | Low flammability. |

| Vapor Pressure | 0.013 hPa at 25°C[8] | Low volatility. |

| Water Solubility | < 1 mg/L at 20°C[8] | Insoluble in water. |

| Kinematic Viscosity | 17 - 23 cSt at 40°C[9] | Affects handling and processing. |

Applications of Linear Alkylbenzenes

The vast majority of linear alkylbenzenes produced globally are used as an intermediate in the manufacturing of linear alkylbenzene sulfonates (LAS).[2][3] The conversion of LAB to LAS is achieved through a sulfonation reaction, typically using sulfur trioxide (SO₃).[3]

The sulfonation process can be outlined as follows:

Caption: The conversion of Linear Alkylbenzene (LAB) to Linear Alkylbenzene Sulfonate (LAS).

LAS is a highly effective anionic surfactant used in a wide range of cleaning products, including:

-

Household detergents (laundry powders and liquids)[10]

-

Dishwashing liquids[10]

-

Industrial and institutional cleaners

Beyond their primary use in detergent production, LABs have some niche applications, such as:

-

Liquid scintillators in neutrino detectors due to their excellent optical transparency.[2]

-

Heat transfer fluids and refrigeration lubricants .[9]

-

Electric cable oil .

Environmental Fate and Toxicology

Biodegradability

A key characteristic of linear alkylbenzenes is their ready biodegradability in the environment.[6] The linear alkyl chain is susceptible to microbial degradation, with half-lives in natural waters estimated to be in the range of 4 to 9 days.[6] The biodegradation of LAS, the primary derivative of LABs, has also been extensively studied and is known to be rapid and complete under aerobic conditions.[11]

Aquatic Toxicity

Linear alkylbenzenes are generally considered to have low acute toxicity to most aquatic organisms.[1] However, some studies have shown that they can have chronic effects on certain invertebrates, such as Daphnia magna, at low concentrations.[1][6] The toxicity of the sulfonated product, LAS, is generally higher than that of LABs and is dependent on the alkyl chain length, with longer chains exhibiting greater toxicity.[1][12]

Human Health

Pure LAB is considered moderately hazardous and can cause skin and eye irritation upon direct contact, primarily for workers in industrial settings. For consumers, the main exposure is through detergents containing LAS, which are generally considered safe for their intended use but can cause irritation at high concentrations. Toxicological studies have indicated that LABs do not bioaccumulate in humans and have low systemic toxicity at typical exposure levels.

Analytical Techniques for Characterization

The analysis and characterization of linear alkylbenzenes and their derivatives are crucial for quality control and environmental monitoring. Several analytical techniques are employed for this purpose:

-

Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for separating and identifying the different isomers and homologues of LABs.[13]

-

High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for the analysis of LAS and its biodegradation intermediates, sulfophenyl carboxylates (SPCs).[14][15] Online solid-phase extraction (SPE) can be coupled with HPLC for the analysis of LAS in complex matrices like textiles.[16]

Experimental Protocol: GC-MS Analysis of LABs

This protocol provides a general guideline for the qualitative and quantitative analysis of LABs using GC-MS.

-

Sample Preparation:

-

For liquid samples, a simple dilution with a suitable solvent (e.g., hexane) may be sufficient.

-

For solid or aqueous samples, a solvent extraction followed by concentration may be necessary.

-

-

Instrumental Parameters (Typical):

-

Column: A non-polar capillary column (e.g., VF-5ms) is suitable for separating LAB isomers.[13]

-

Injector Temperature: 250°C[13]

-

Oven Temperature Program: An initial temperature of around 150°C, ramped up to a final temperature of approximately 280°C.[13]

-

Carrier Gas: Helium or Nitrogen.[13]

-

Detector: Mass Spectrometer (MS) operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

-

-

Data Analysis:

-

Identification of LAB isomers is based on their retention times and mass spectra.

-

Quantification can be performed using an internal or external standard method.[13]

-

Conclusion

Linear alkylbenzenes are a cornerstone of the modern detergent industry, primarily due to their role as the precursor to the biodegradable surfactant, linear alkylbenzene sulfonate. Their physicochemical properties, including their liquid state at room temperature, low volatility, and excellent solvency, make them well-suited for industrial-scale production and sulfonation. While generally of low environmental and human toxicity, a thorough understanding of their properties and potential impacts is essential for their safe handling and use. The continued development of more sustainable production processes, such as the DETAL process, further solidifies the position of LABs as a key chemical intermediate in a world increasingly focused on environmental responsibility.

References

- An In-Depth Technical Guide to the Aquatic Toxicity of Linear Alkylbenzenes - Benchchem. (n.d.).

- Linear alkylbenzene - Wikipedia. (n.d.).

- Environmental Fact Sheet (#1) C10-13 Linear Alkyl Benzene (LAB) | ERASM. (2017).

- Fate of Linear Alkylbenzenes Released to the Coastal Environment near Boston Harbor | Environmental Science & Technology - ACS Publications. (2001).

- Linear Alkylbenzene, C10-C13 (Cas 129813-58-7) - Parchem. (n.d.).

- Green synthesis of linear alkylbenzenes via Diels−Alder cycloaddition between furan and linear alkenes over niobic acid catalyst - Taylor & Francis Online. (n.d.).

- Fate of Linear Alkylbenzenes Released to the Coastal Environment near Boston Harbor - MIT. (n.d.).

- Fate of linear alkylbenzene sulfonate in the environment. (n.d.).

- Toxicity of linear alkylbenzene sulfonate and one long-chain degradation intermediate, sulfophenyl carboxylic acid on early life-stages of seabream (sparus aurata) - PubMed. (2002).

- Linear Alkyl Benzene Explained: Production, Properties, and Industrial Applications. (2025).

- Biodegradation of Linear Alkylbenzene Sulfonates and Their Degradation Intermediates in Seawater - PubMed. (2004).

- Linear Alkyl Benzene Toxicity: Health & Environment Effects - Chembridges Group. (2025).

- US8455706B2 - Method of making linear alkylbenzenes - Google Patents. (n.d.).

- Biodegradation of Coproducts of Commercial Linear Alkylbenzene Sulfonate | Environmental Science & Technology - ACS Publications. (n.d.).

- Linear Alkylbenzene Sulfonic Acid (LABSA) Manufacturing Process and Its Uses - CSM. (2025).

- An aquatic environmental safety assessment of linear alkylbenzene - Oxford Academic. (n.d.).

- Biodegradation of Linear Alkylbenzene Sulfonates (LAS): A Mini Review. (2021).

- (PDF) Biodegradation of Linear Alkylbenzene Sulfonates (LAS): A Mini Review. (2023).

- Fate of linear alkylbenzene sulfonates in the environment: A review - ResearchGate. (2009).

- Linear Alkylbenzene Sulphonates: Biodegradability and Isomeric Composition. (2025).

- Linear Alkyl Benzene Sulfonic Acid Production. (n.d.).

- Toxic Effects of Linear Alkylbenzene Sulfonate on Metabolic Activity, Growth Rate, and Microcolony Formation of Nitrosomonas and Nitrosospira Strains - NIH. (n.d.).

- Linear Alkyl Benzene Sulfonates a Soul of Cleaning Agents: A Review on Chemistry, Synthesis, Industrial Production, Applications. (n.d.).

- Toxicity of Linear Alkyl Benzenes (LABs) to the Aquatic Crustacean Daphnia magna through Waterborne and Food Chain Exposures | Request PDF - ResearchGate. (2025).

- Linear Alkylbenzene (LAB, CAS No. 67774-74-7): Chemical Properties, Production Processes, and Industrial Applications - PolyblueChem. (2025).

- Synthesis of Linear Alkylbenzenes over Beta Zeolites with Enhanced Transport and Surface Activity | Industrial & Engineering Chemistry Research - ACS Publications. (2021).

- Production method of linear alkylbenzene (sulfonic acid) - Panorama Global Trade Sdn Bhd. (n.d.).

- A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry. (2022).

- 1 Physical properties of linear alkylbenzene (LAB) cable oil - ResearchGate. (n.d.).

- ICSC 1602 - C10-13 ALKYLBENZENESULFONIC ACID, SODIUM SALT. (n.d.).

- Benzene, C10-C16 alkyl derivatives (123-01-3, 6742-54-7, 68648-87-3, 129813-58-7, 68442-69-3, 129813-59-8, 12813-60-1) - OECD Existing Chemicals Database. (n.d.).

- Determination of Linear Alkylbenzene Sulphonates and their Biodegradation Intermediates by Isocratic RP-HPLC - TÜBİTAK Academic Journals. (2002).

- Heavy Linear Alkyl Benzene HLAB | PDF | Viscosity | Mechanical Engineering - Scribd. (n.d.).

- Physicochemical determinants of linear alkylbenzene sulfonate (LAS) disposition in skin exposed to aqueous cutting fluid mixtures - PubMed. (n.d.).

- LINEAR ALKYL BENZENE SPECIFICATION. (n.d.).

- cross-validation of analytical methods for alkylbenzene analysis - Benchchem. (n.d.).

- Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique - ResearchGate. (n.d.).

- LC/MS Analysis of Linear Alkylbenzene Sulfonate (DE-213) - Shodex HPLC Columns. (n.d.).

- Determination of linear alkylbenzene sulfonate in textile using online solid-phase extraction followed by HPLC with UV detection. (n.d.).

- Linear AlkylBenzene (LAB) - Arena Petro Gas. (n.d.).

- LINEAR ALKYLBENZENE (LAB) - keytonenergy. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Linear alkylbenzene - Wikipedia [en.wikipedia.org]

- 3. Linear Alkyl Benzene Explained: Production, Properties, and Industrial Applications [elchemy.com]

- 4. labsaco.com [labsaco.com]

- 5. A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. US8455706B2 - Method of making linear alkylbenzenes - Google Patents [patents.google.com]

- 8. erasm.org [erasm.org]

- 9. scribd.com [scribd.com]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. Biodegradation of linear alkylbenzene sulfonates and their degradation intermediates in seawater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Toxicity of linear alkylbenzene sulfonate and one long-chain degradation intermediate, sulfophenyl carboxylic acid on early life-stages of seabream (sparus aurata) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

Mass spectrometry fragmentation pattern of Hexadecylbenzene

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Hexadecylbenzene

Authored by: A Senior Application Scientist

Foreword: Deconstructing the Signature of a Molecule

In the landscape of analytical chemistry, mass spectrometry stands as a definitive tool for molecular elucidation. It does not merely weigh molecules; it dissects them, revealing an intricate fragmentation pattern that serves as a structural fingerprint. This guide is dedicated to the comprehensive analysis of one such molecule: this compound (1-phenylhexadecane). As a long-chain alkylbenzene, its behavior under electron ionization provides a classic, yet complex, case study illustrating fundamental principles of fragmentation chemistry.

For researchers in petrochemistry, environmental analysis, and drug development, understanding these fragmentation pathways is not an academic exercise. It is a practical necessity for identifying impurities, characterizing complex mixtures, and confirming molecular structures. This document moves beyond a simple cataloging of mass-to-charge ratios. It delves into the causality—the electronic and structural drivers—behind the cleavage of specific bonds and the formation of characteristic ions. We will explore the energetic rationale for benzylic cleavage, the elegant mechanism of the McLafferty rearrangement, and the predictable cascade of alkyl chain fragmentation. By grounding these observations in established chemical principles and authoritative literature, this guide aims to equip the practicing scientist with the expertise to interpret the mass spectrum of this compound with confidence and precision.

Core Principles of Electron Ionization Mass Spectrometry (EI-MS)

To interpret the fragmentation of this compound, one must first grasp the energetic environment of the EI source. In a typical EI-MS experiment, the analyte is bombarded with high-energy electrons (conventionally 70 eV).[1] This process is energetic enough to eject an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M+•).[2]

The molecular ion of this compound (C₂₂H₃₈) has a theoretical monoisotopic mass of 302.2974 u.[3] The 70 eV of energy imparted is substantially more than the ionization energy of the molecule, and this excess internal energy is what drives the subsequent fragmentation.[1] The molecular ion becomes the parent for a cascade of unimolecular decomposition reactions, breaking apart in statistically favored ways to produce a series of smaller, stable fragment ions.[4] The resulting mass spectrum is a plot of the relative abundance of these ions versus their mass-to-charge ratio (m/z).

Experimental Protocol: GC-MS Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile and semi-volatile compounds like this compound.[5][6] The gas chromatograph separates the components of a mixture before they enter the mass spectrometer.

Objective: To obtain a reproducible electron ionization mass spectrum of this compound.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Selective Detector (MSD).[7]

-

Fused Silica Capillary Column: Typically a non-polar phase like DB-5 or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[7]

-

Ion Source: Electron Ionization (EI), 70 eV.[7]

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a high-purity solvent such as hexane or dichloromethane.

-

GC Conditions:

-

Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 280°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 15°C/min to 300°C and hold for 5 minutes. (This program should be optimized for the specific instrument and sample matrix).

-

-

MS Conditions:

-

Data Acquisition: Acquire data in full scan mode to capture all fragment ions. The resulting total ion chromatogram (TIC) will show a peak at the retention time for this compound, and the mass spectrum for this peak can then be extracted and analyzed.

Primary Fragmentation Pathways of this compound

The fragmentation of the this compound molecular ion (m/z 302) is dominated by competing pathways that reflect the most stable cationic products. The principal cleavages occur at the benzylic position and through a hydrogen rearrangement specific to long alkyl chains.

Benzylic Cleavage and Tropylium Ion Formation (m/z 91)

The most characteristic fragmentation pathway for alkylbenzenes is cleavage of the bond beta (β) to the aromatic ring.[8][9] This is often referred to as benzylic cleavage. For this compound, this involves the loss of a pentadecyl radical (•C₁₅H₃₁) to form a C₇H₇⁺ cation.

Mechanism: The initial cleavage produces a benzyl cation. However, this cation rapidly undergoes a ring-expansion rearrangement to form the highly stable tropylium ion.[10][11] The tropylium cation is a planar, cyclic, seven-carbon ring system that fulfills Hückel's rule for aromaticity (4n+2 π electrons, with n=1), making it exceptionally stable.[12][13] This profound stability is the thermodynamic driving force for this fragmentation pathway, making the m/z 91 peak the base peak (most abundant ion) in the mass spectrum of most simple long-chain alkylbenzenes.[9]

The tropylium ion itself can undergo further fragmentation by losing an acetylene molecule (C₂H₂) to produce a C₅H₅⁺ ion at m/z 65 .[9]

McLafferty Rearrangement (m/z 92)

A competing and highly diagnostic fragmentation pathway is the McLafferty rearrangement. This reaction is characteristic of molecules containing a carbonyl group, an unsaturated system (like a benzene ring), and a sufficiently long alkyl chain with an accessible hydrogen atom on the gamma (γ) carbon.[14][15]

Mechanism: The McLafferty rearrangement proceeds through a six-membered cyclic transition state.[16][17] The radical cation on the aromatic ring abstracts a hydrogen atom from the γ-carbon of the alkyl chain. This is followed by the cleavage of the bond between the alpha (α) and beta (β) carbons of the chain. The result is the formation of a stable, neutral alkene (in this case, 1-pentadecene, C₁₅H₃₀) and a new radical cation corresponding to ionized toluene at m/z 92 .[8][18] The peak at m/z 92 is a hallmark indicator of a straight-chain alkylbenzene with a chain length of at least three carbons.[9]

Alkyl Chain Fragmentation

The long C₁₆ aliphatic chain can also fragment independently of the benzene ring, following patterns typical of straight-chain alkanes.[19][20] This process involves the homolytic cleavage of C-C bonds along the chain, generating a series of carbocation fragments.

Pattern: This fragmentation results in clusters of peaks separated by 14 mass units (corresponding to a CH₂ group).[20] The most abundant peaks in these clusters typically correspond to CₙH₂ₙ₊₁⁺ ions. For this compound, this would produce characteristic, albeit low-intensity, peaks at m/z 43 (C₃H₇⁺), m/z 57 (C₄H₉⁺), m/z 71 (C₅H₁₁⁺), m/z 85 (C₆H₁₃⁺), and so on. The relative abundance of these alkyl fragments generally decreases as the mass of the fragment increases.[18]

Summary of Key Ions and Data Interpretation

The mass spectrum of this compound is a composite of these competing fragmentation pathways. A well-resolved spectrum will allow for the confident identification of the molecule based on the presence and relative intensities of these key ions.

| m/z | Proposed Ion Structure | Fragmentation Pathway | Expected Relative Abundance |

| 302 | [C₆H₅(C₁₆H₃₃)]⁺• | Molecular Ion (M⁺•) | Low to very low |

| 92 | [C₆H₅CH₃]⁺• | McLafferty Rearrangement | Prominent |

| 91 | [C₇H₇]⁺ | Benzylic Cleavage (Tropylium) | Base Peak (100%) |

| 77 | [C₆H₅]⁺ | Phenyl Cation | Low |

| 65 | [C₅H₅]⁺ | Loss of C₂H₂ from Tropylium Ion | Low to moderate |

| 57, 71, 85... | [CₙH₂ₙ₊₁]⁺ | Alkyl Chain Fragmentation | Low, decreasing with mass |

Trustworthiness of Interpretation: The identification of this compound is strongly validated by the co-occurrence of the m/z 91 base peak and the prominent m/z 92 McLafferty peak. The ratio of these two peaks can provide information about the relative stability of the transition states for each pathway. The presence of the homologous series of alkyl fragments further corroborates the structure of the long aliphatic side chain. For definitive confirmation, the obtained spectrum should be compared against a reference spectrum from an authoritative database like the NIST Mass Spectral Library.[21]

Concluding Remarks: From Pattern to Proof

The fragmentation pattern of this compound is a textbook example of how fundamental principles of ion stability and reaction mechanisms govern the outcomes in mass spectrometry. The dominance of the aromatic tropylium ion (m/z 91) and the diagnostic McLafferty rearrangement peak (m/z 92) provide an unambiguous signature for a long-chain alkylbenzene.[22][23] By understanding the causality behind the formation of each key fragment, the analyst moves from simple pattern matching to a robust, mechanism-based structural elucidation. This level of insight is critical for any scientist leveraging mass spectrometry to solve complex analytical challenges, ensuring that every peak in the spectrum tells a logical and verifiable part of the molecule's story.

References

- Kuck, D. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). CORE.

- JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. Journal of Visualized Experiments.

- Wikipedia. (2023). McLafferty rearrangement.

- Kuck, D., & Grützmacher, H. F. (1979). Hydrogen rearrangement in molecular ions of alkyl benzenes: Appearance potentials and substituent effects on the formation of [C₇H₇X]⁺ ions. Organic Mass Spectrometry.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Li, H. (2019). Analysis of General McLafferty Rearrangement in Mass Spectrometry. Journal of Liaocheng University (Natural Science Edition).

- Chemistry Steps. (n.d.). McLafferty Rearrangement.

- Unknown Author. (n.d.). McLafferty Rearrangement.

- NIST. (n.d.). Benzene, hexadecyl-. NIST Chemistry WebBook.

- Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Mass Spectrometry Reviews.

- Ghadge, O. (2017). McLafferty rearrangement (Mass Spectrometry). YouTube.

- Ramdass, A. C. (1994). Investigation of the composition of linear alkylbenzenes with emphasis on the identification and quantitation of some trace compounds using GS/MS system in both electron impact and chemical ionization modes. Seton Hall University Dissertations and Theses (ETDs).

- Foreman, W. T. (2007). Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. USGS.

- Meyer, F., & Harrison, A. G. (1964). A Mechanism for Tropylium Ion Formation by Electron Impact. Journal of the American Chemical Society.

- Ghadge, O. (2020). Fragmentation pathway for Alkyl benzenes- Tropylium ion formation- explained by Dr. Ojaswi Ghadge. YouTube.

- Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas‐phase ion chemistry of alkylbenzene radical cations. R Discovery.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- MDPI Encyclopedia. (2023). Tropylium Ion.

- Wikipedia. (2023). Tropylium cation.

- Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.

- Chemistry Stack Exchange. (2016). Formation of Tropylium carbocation.

- Dunnivant, F., & Ginsbach, J. (2008). GCMS Section 6.9.5 - Fragmentation of Aromatics. Whitman College.

- Dantus, M. (2020). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research.

- University of Arizona. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

- Wikipedia. (2023). Fragmentation (mass spectrometry).

- University of California, Davis. (n.d.). Interpretation of mass spectra.

- Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns.

- Doc Brown's Chemistry. (n.d.). Interpreting the mass spectrum of benzene C₆H₆.

- Nwaogu, L. A., et al. (2016). Gas chromatography-mass spectral structural analysis, phytochemical screening and antimicrobial activity of n-hexane leaf extract of Corymbia torelliana. ResearchGate.

- Agilent Technologies. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline.

- Kumar, A., et al. (2014). Gas chromatography and mass spectroscopic determination of phytocompounds. Scholars Research Library.

- MDPI. (2023). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples.

Sources

- 1. uni-saarland.de [uni-saarland.de]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. This compound | C22H38 | CID 15085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. brocku.scholaris.ca [brocku.scholaris.ca]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. pubs.usgs.gov [pubs.usgs.gov]

- 8. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 9. GCMS Section 6.9.5 [people.whitman.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Tropylium cation - Wikipedia [en.wikipedia.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 15. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 16. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 17. m.youtube.com [m.youtube.com]

- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. whitman.edu [whitman.edu]

- 21. Benzene, hexadecyl- [webbook.nist.gov]

- 22. files01.core.ac.uk [files01.core.ac.uk]

- 23. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Hexadecylbenzene

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for hexadecylbenzene (also known as 1-phenylhexadecane). It is intended for researchers, scientists, and professionals in drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation and molecular characterization. This document delves into the theoretical basis for the observed spectral features, presents detailed experimental protocols, and offers a thorough interpretation of the spectral data, grounded in established principles of NMR spectroscopy.

Introduction: The Molecular Architecture of this compound

This compound (C₂₂H₃₈) is an organic compound consisting of a long, sixteen-carbon alkyl chain (a hexadecyl group) attached to a benzene ring[1][2][3][4]. Its structure combines the features of both an aromatic and an aliphatic hydrocarbon. NMR spectroscopy is an indispensable tool for verifying the structure of such molecules, providing unambiguous information about the carbon-hydrogen framework. By analyzing the chemical shifts, signal multiplicities, and integration values, we can map the electronic environment of each unique proton and carbon atom within the molecule.

The inherent symmetry of the this compound molecule simplifies its NMR spectra. The benzene ring, being monosubstituted, possesses a plane of symmetry that renders certain aromatic protons and carbons chemically equivalent. Similarly, the long alkyl chain, while seemingly complex, presents a high degree of repetition in its methylene (-CH₂-) units, leading to significant signal overlap.

Figure 3: ¹³C NMR Signal Regions for this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and directly correlate with its molecular structure. The key spectral features—the downfield aromatic signals, the characteristic benzylic resonances, the large, overlapping alkyl chain signals, and the distinct terminal methyl group peaks—provide a definitive fingerprint for this long-chain alkylbenzene. This guide provides the foundational knowledge and practical protocols for acquiring and accurately interpreting these spectra, serving as a valuable resource for scientists engaged in molecular analysis and characterization.

References

- The Royal Society of Chemistry. (2012). Supplementary Information.

- University of Alberta. (n.d.). Sample Preparation.

- University of Ottawa. (n.d.). How to make an NMR sample.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- Iowa State University. (n.d.). NMR Sample Preparation.

- Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I).

- The Royal Society of Chemistry. (2016). Supplementary Information.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15085, this compound.

- Doc Brown's Chemistry. (n.d.). Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of benzene.

- Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring.

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- National Institute of Standards and Technology. (n.d.). Benzene, hexadecyl-.

- ResearchGate. (n.d.). Fig. 1. 1 H-NMR spectra A: pure-LAS and B: commercial-LAS in dimethyl....

- YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1.

- Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.

- University of Puget Sound. (n.d.). Summary of C13-NMR Interpretation.

- National Institute of Standards and Technology. (n.d.). Benzene, hexadecyl-.

- PubChemLite. (n.d.). This compound (C22H38).

Sources

The Solubility of Hexadecylbenzene in Common Organic Solvents: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the solubility of hexadecylbenzene in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to serve as a valuable resource in laboratory and process development settings.

Introduction to this compound and Solubility Principles

This compound (also known as cetylbenzene) is an aromatic hydrocarbon characterized by a benzene ring substituted with a long, sixteen-carbon alkyl chain. Its molecular structure, consisting of a non-polar alkyl tail and a weakly polar aromatic head, dictates its solubility behavior in various media. The fundamental principle governing this behavior is "like dissolves like," which posits that substances with similar polarities tend to be miscible.[1]

The dissolution of a solute in a solvent is a thermodynamic process driven by the change in Gibbs free energy. For a substance to dissolve, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions. In the case of this compound, a non-polar compound, its solubility is primarily influenced by van der Waals forces, specifically London dispersion forces, which are the dominant intermolecular interactions for non-polar molecules.[2]

Solubility Profile of this compound

Due to the predominantly non-polar nature of the hexadecyl chain, this compound exhibits high solubility in non-polar and weakly polar organic solvents. Conversely, its solubility is limited in highly polar solvents, particularly those capable of strong hydrogen bonding, as the energy required to disrupt the solvent's hydrogen-bonding network is not sufficiently compensated by the weak interactions with the non-polar solute.

| Solvent Class | Solvent | Polarity | Estimated Solubility ( g/100 mL) | Rationale for Estimation |

| Hydrocarbons | Hexane | Non-polar | > 50 (Highly Soluble/Miscible) | As a long-chain alkane, hexane has very similar intermolecular forces to the alkyl chain of this compound, leading to excellent miscibility. |

| Toluene | Non-polar (Aromatic) | > 50 (Highly Soluble/Miscible) | The benzene ring of toluene interacts favorably with the phenyl group of this compound, and the overall non-polar character promotes dissolution.[3] | |

| Alcohols | Ethanol | Polar (Protic) | < 1 (Slightly Soluble) | The strong hydrogen bonding network of ethanol is not easily disrupted by the non-polar this compound. The solubility of long-chain alcohols in polar solvents decreases significantly with increasing chain length. |

| Isopropanol | Polar (Protic) | < 1 (Slightly Soluble) | Similar to ethanol, the polarity and hydrogen bonding of isopropanol limit the solubility of the non-polar solute. | |

| Ethers | Diethyl Ether | Weakly Polar | > 30 (Very Soluble) | The ether's moderate polarity and ability to engage in dipole-dipole interactions, without a strong hydrogen-bonding network, allow for effective solvation of the non-polar solute. |

| Esters | Ethyl Acetate | Weakly Polar | > 20 (Soluble) | Ethyl acetate is a moderately polar solvent that can effectively dissolve a wide range of compounds, including non-polar ones, due to a balance of polar and non-polar characteristics.[4] |

| Halogenated Solvents | Dichloromethane | Weakly Polar | > 40 (Very Soluble) | Dichloromethane is an excellent solvent for many organic compounds due to its ability to engage in dipole-dipole interactions and its relatively low polarity. |

| Chloroform | Weakly Polar | > 40 (Very Soluble) | Similar to dichloromethane, chloroform is a versatile solvent for non-polar and weakly polar compounds. Hexadecyl alcohol, a similar long-chain molecule, is known to be very soluble in chloroform. |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in an organic solvent. This protocol is designed to be a self-validating system, incorporating steps to ensure equilibrium is reached and results are reproducible.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps and PTFE septa

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with UV detector (HPLC-UV))

Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a glass vial. The excess is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic checks to confirm that undissolved solid remains. For viscous solvents or to ensure complete equilibrium, 48-72 hours may be necessary.

-

-

Phase Separation:

-

Once equilibrium is established, cease agitation and allow the vial to stand undisturbed in the temperature-controlled environment for at least 12 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature precipitation of the solute.

-

-

Sample Preparation for Analysis:

-

Filter the withdrawn supernatant through a syringe filter compatible with the solvent to remove any remaining microscopic solid particles. The filter should also be pre-warmed to the experimental temperature.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated GC-FID or HPLC-UV method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L).

-

-

Validation:

-

Repeat the entire experiment at least two more times to ensure the reproducibility of the results.

-

To further validate that equilibrium was reached, a second set of experiments can be performed where a supersaturated solution is prepared at a higher temperature and then allowed to cool and equilibrate at the target temperature. The solubility value obtained should be consistent with the value from the dissolution method.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Influence of Solvent Polarity on Solubility

The polarity of the solvent is a critical factor determining the solubility of a non-polar compound like this compound. The relationship can be visualized as follows:

Caption: Relationship between solvent polarity and this compound solubility.

As depicted, non-polar solvents provide the most favorable environment for dissolving this compound due to the similarity in their intermolecular forces. As the polarity of the solvent increases, the solubility of this compound decreases significantly.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in common organic solvents. While quantitative experimental data is limited, a strong understanding of its solubility profile can be derived from fundamental chemical principles and by analogy to similar long-chain alkylbenzenes. For applications requiring precise solubility values, the detailed experimental protocol provided herein offers a robust methodology for their determination. The principles and data presented in this guide are intended to support researchers and professionals in making informed decisions regarding solvent selection and process design involving this compound.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

- Barton, A. F. M. (1991). CRC Handbook of Solubility Parameters and Other Cohesion Parameters, Second Edition. CRC Press. [Link]

- Khan Academy. (n.d.). Solubility of organic compounds. [Link]

- PubChem. (n.d.). This compound.

- Cheméo. (n.d.). Benzene, hexadecyl-. [Link]

- Chemistry LibreTexts. (2023, October 30). Solubility of Organic Compounds. [Link]

- Ataman Kimya. (n.d.). HEXADECYL ALCOHOL. [Link]

- Wikipedia. (2024, October 26). Toluene. [Link]

- LibreTexts. (2023, August 31). Solubility of Organic Compounds. [Link]

Sources

Hexadecylbenzene as a Potential Biomarker in Geochemical Studies: An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

Biomarkers, or molecular fossils, are indispensable tools in geochemical studies, offering profound insights into the origins of organic matter, depositional environments, and the thermal history of sediments.[1][2][3] Among the vast array of biomarkers, long-chain alkylbenzenes (LCABs), and specifically hexadecylbenzene (a C16 alkylbenzene), have emerged as significant indicators. This technical guide provides a comprehensive overview of this compound as a geochemical biomarker. It delves into its molecular characteristics, dual-source origins (natural and anthropogenic), and its applications in paleoenvironmental reconstruction and pollution tracking. Furthermore, this guide presents a detailed, field-proven analytical workflow for the extraction and quantification of this compound from geological matrices, emphasizing the causality behind methodological choices to ensure data integrity and reproducibility. This document is intended for researchers and scientists in geochemistry, environmental science, and petroleum exploration who seek to leverage this compound as a robust molecular marker in their studies.

Introduction to Geochemical Biomarkers

Geochemical biomarkers are complex organic molecules found in sediments, rocks, and petroleum that can be traced back to a specific biological precursor.[1][2][3] These "molecular fossils" retain a significant portion of their original carbon skeleton, providing a molecular-level record of past life and environments.[1][3] Their analysis is crucial for understanding the input of organic matter, the redox conditions of depositional environments, and the thermal maturity of source rocks.[1][3]

Long-chain alkylbenzenes (LCABs) are a class of hydrocarbons consisting of a benzene ring attached to a long, linear alkyl chain. Within this class, this compound (C₁₆H₂₅-C₆H₅) is of particular interest due to its distinct sources and applications.

This compound: A Molecule with a Dual Identity

Molecular Structure and Physicochemical Properties

This compound is an aromatic hydrocarbon with the chemical formula C₂₂H₃₈. Its structure consists of a benzene ring substituted with a 16-carbon alkyl chain. The position of the benzene ring along the alkyl chain can vary, creating different isomers. The linear isomers are of primary interest in geochemical studies.

Diagram 1: Molecular Structure of 1-Phenylhexadecane

A simplified 2D representation of 1-phenylhexadecane.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₃₈ |

| Molar Mass | 302.55 g/mol |

| Boiling Point | Approx. 417 °C |

| Density | Approx. 0.855 g/cm³ |

| Solubility | Insoluble in water; Soluble in organic solvents |

Sources: Natural vs. Anthropogenic

The utility of this compound as a biomarker is rooted in its dual origins, which allows it to serve as a tracer for both natural and human-induced environmental processes.

-

Anthropogenic Sources : The primary anthropogenic source of this compound and other LCABs is the industrial synthesis of linear alkylbenzene sulfonates (LAS), which are the most commonly used anionic surfactants in commercial detergents.[4][5][6] Since the mid-1960s, linear alkylbenzenes (LABs) with chain lengths typically ranging from C10 to C14 have been produced for this purpose.[4] this compound (C16) can be a component of these industrial mixtures.[7] These synthetic compounds enter aquatic environments through municipal and industrial wastewater discharges.[4] Because they are synthetic and have few other significant inputs to coastal waters, they are excellent molecular tracers of sewage and industrial waste.[4]

-

Natural Sources : Long-chain alkylbenzenes can also be formed naturally in the environment. Proposed formation pathways include the diagenesis of terrestrial plant matter and microbial activity. For instance, model reactions have shown that alkyl aromatics can be formed from fatty acids or alcohols reacting with phenols, or from lignin reacting with alcohols, all of which are common components of terrestrial organic matter.

Diagram 2: Sources and Pathways of this compound

Dual pathways of this compound into the geological record.

Geochemical Applications

The distinct origins of this compound allow it to be used in several geochemical applications:

-

Pollution Tracking : The presence of a suite of synthetic linear alkylbenzenes (LABs), including this compound, in sediments is a clear indicator of contamination from municipal or industrial wastewater.[4] The vertical distribution of these compounds in sediment cores can be used as a geochronological tool to reconstruct the history of waste deposition.[4]

-

Paleoenvironmental Reconstruction : When anthropogenic sources can be ruled out, the presence of long-chain alkylbenzenes is often linked to terrigenous (land-derived) organic matter input into marine or lacustrine environments. Their distribution can help in understanding past climate conditions and the extent of riverine input into sedimentary basins.

-

Petroleum Geochemistry : In crude oils and source rocks, the distribution of alkylbenzenes can provide information on the type of organic matter precursor and the thermal maturity of the source rock.[8] Maturity parameters based on alkylbenzene isomers can be particularly useful for highly mature oils and condensates.[8]

Analytical Methodologies: A Self-Validating Workflow

The reliable identification and quantification of this compound requires a robust analytical protocol. The following workflow is designed as a self-validating system, incorporating quality control at each stage to ensure data integrity.

Diagram 3: Analytical Workflow for this compound Analysis

A self-validating workflow for biomarker analysis.

Step-by-Step Experimental Protocol

1. Sample Preparation:

-

Action: Freeze-dry sediment samples to remove water and grind to a homogenous powder (<100 mesh).

-

Causality: Freeze-drying prevents thermal degradation of biomarkers. Homogenization ensures that the subsample taken for extraction is representative of the whole sample.

2. Internal Standard Spiking:

-

Action: Accurately weigh ~10-20 g of the dried sample into an extraction thimble. Spike the sample with a known amount of an internal standard solution (e.g., deuterated polycyclic aromatic hydrocarbons like d10-anthracene or specific LAB surrogates).

-

Causality (Trustworthiness): This is a critical self-validating step. The recovery of the internal standard at the end of the analysis provides a direct measure of the efficiency of the entire extraction and cleanup process. All final analyte concentrations will be normalized against this recovery, correcting for any procedural losses.

3. Solvent Extraction:

-

Action: Extract the sample using an Accelerated Solvent Extractor (ASE) or a traditional Soxhlet apparatus with a solvent mixture like dichloromethane:methanol (9:1 v/v).

-

Causality: This solvent system is effective at extracting a broad range of lipids and hydrocarbons, including nonpolar alkylbenzenes, from the sediment matrix. ASE is often preferred for its speed and reduced solvent consumption compared to Soxhlet.

4. Sulfur Removal and Fractionation:

-

Action: Concentrate the total lipid extract (TLE) and pass it through a small column containing activated copper to remove elemental sulfur. Subsequently, fractionate the extract using column chromatography with activated silica gel or alumina. Elute with solvents of increasing polarity. The aromatic fraction (F2), containing this compound, is typically eluted with a mixture of hexane and dichloromethane.

-

Causality: Elemental sulfur, common in anoxic sediments, can interfere with GC analysis. Activated copper quantitatively removes it. Column chromatography separates the complex TLE into simpler fractions (e.g., F1-aliphatics, F2-aromatics, F3-polars), which is essential to reduce matrix interference and allow for clear identification of target compounds by GC-MS.[9]

5. Instrumental Analysis by GC-MS:

-

Action: Analyze the F2 fraction using a gas chromatograph coupled to a mass spectrometer (GC-MS).[9][10][11]

-

Causality: GC separates the complex mixture of hydrocarbons based on their boiling points and polarity. The MS detector fragments the eluting molecules into characteristic ions, allowing for positive identification and quantification.

Table 2: Typical GC-MS Parameters for Alkylbenzene Analysis

| Parameter | Setting | Rationale |

|---|---|---|

| GC Column | 60 m x 0.25 mm ID, HP-5MS (or equivalent) | A long, non-polar column provides excellent resolution for separating hydrocarbon isomers.[8] |

| Oven Program | 60°C (hold 2 min) to 310°C at 4°C/min (hold 20 min) | A slow temperature ramp is necessary to separate the numerous isomers of alkylbenzenes and other co-eluting compounds. |

| Carrier Gas | Helium, constant flow (1.2 mL/min) | Inert carrier gas standard for GC-MS. |

| MS Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |

| Acquisition | Selected Ion Monitoring (SIM) | For quantification, monitoring specific ions increases sensitivity and reduces noise. |

| Quantitation Ions | m/z 91, 92, 105 | These are characteristic fragment ions for linear alkylbenzenes, representing the tropylium ion and related structures.[9] |

Challenges and Future Directions

While a powerful tool, the use of this compound is not without its challenges. The primary difficulty lies in unambiguously distinguishing between natural and anthropogenic sources. This often requires analyzing the entire suite of LABs; anthropogenic sources typically show a specific distribution of C10-C14 isomers, whereas natural sources may show a different pattern.[4][12]

Furthermore, LABs can undergo microbial degradation, particularly under aerobic conditions.[13] While they were once thought to be persistent in anoxic sediments, some studies have shown potential for anaerobic degradation over decadal timescales, which must be considered when using them for geochronology.[13]

Future research should focus on developing more refined indices based on isomer ratios to better differentiate sources and on exploring the utility of compound-specific isotope analysis (CSIA) to further elucidate the origins and fate of these important biomarkers.

Conclusion

This compound is a versatile and valuable biomarker in geochemical and environmental studies. Its dual identity as both a synthetic pollutant and a naturally occurring compound allows it to serve as a tracer for human activity and as an indicator of terrestrial organic matter input. A robust, self-validating analytical methodology, centered on high-resolution gas chromatography-mass spectrometry, is essential for generating reliable data. By carefully considering the potential for source ambiguity and diagenetic alteration, researchers can effectively employ this compound to unravel complex environmental histories recorded in the sedimentary archive.

References

- Eganhouse, R. P. (n.d.). Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate.

- Sinninghe Damsté, J. S., et al. (1993). ORIGIN OF LONG-CHAIN ALKYLCYCLOHEXANES AND ALKYLBENZENES IN A COAL-BED WAX. Semantic Scholar.

- Eganhouse, R. P., et al. (2008). Susceptibility of synthetic long-chain alkylbenzenes to degradation in reducing marine sediments. PubMed.

- Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.

- El-Deeb, M. K., & El-Gendy, A. H. (2008). Determination of long‐chain alkylbenzenes in sediment samples from Alexandria Coast, Egypt. Taylor & Francis Online.

- Zhu, Y., et al. (n.d.). Distribution and geochemical significance of alkylbenzenes for crude oil with different depositional environments and thermal maturities. ResearchGate.

- Eganhouse, R. P. (n.d.). Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes.

- Opuwari, M., & Onojake, M. (2023). Applying biomarkers as paleoenvironmental indicators to reveal the organic matter enrichment of shale during deep energy exploration: a review. PubMed Central.

- National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Benzene. NCBI Bookshelf.

- U.S. Geological Survey. (1984). Analytical Methods Used in Geochemical Exploration, 1984. USGS Publications Warehouse.

- Peters, K. E., & Moldowan, J. M. (2024). Biomarker Geochemistry. ResearchGate.

- Fletcher, W. K. (Ed.). (n.d.). Analytical Methods in Geochemical Exploration.

- U.S. Environmental Protection Agency. (2019). C10-C16 Alkylbenzene Sulfonates; Exemption From the Requirement of a Tolerance. Federal Register.

- Hall, G. E. M. (n.d.). Analytical Methods in Exploration Geochemistry. Association of Applied Geochemists.

- Brassell, S. (1992). Biomarkers in Sediments, Sedimentary Rocks and Petroleums: Biological Origins, Geological Fate and Applications. ResearchGate.

- Opuwari, M., & Onojake, M. (2025). Organic Geochemistry of Biomarkers. ResearchGate.

- Santos. (2021). Qualitative Tier 2 Assessment.